

A Comparative Analysis of Diethylammonium and Formamidinium in Perovskite Solar Cells

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Compound of Interest

Compound Name: Diethylammonium

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In the rapidly advancing field of perovskite photovoltaics, the choice of organic cations plays a pivotal role in determining the efficiency, stability, and overall performance of solar cells. Among the plethora of cations explored, formamidinium (FA) has emerged as a leading candidate for high-performance single-junction devices, while larger cations like **diethylammonium** (DEA) are carving out a niche in the development of highly stable hybrid perovskite systems. This guide provides a comparative analysis of the roles and impacts of FA and DEA in perovskite solar cells, supported by experimental data and detailed fabrication protocols.

Differing Roles in the Perovskite Structure

Formamidinium is predominantly used as the primary A-site cation in the ABX_3 perovskite structure. Its favorable ionic radius allows it to form a stable, three-dimensional (3D) perovskite lattice with a narrower bandgap (around 1.48 eV) compared to its methylammonium (MA) counterpart. This narrower bandgap enables the absorption of a broader range of the solar spectrum, leading to higher potential short-circuit current densities (J_{sc}) and overall power conversion efficiencies (PCE).

In contrast, the larger ionic size of the **diethylammonium** cation generally precludes its incorporation as the sole A-site cation in a stable 3D perovskite structure. Instead, DEA is primarily utilized as a component in the formation of two-dimensional (2D) or quasi-2D perovskite layers. These 2D layers, with a general formula of $(A')_2A_{n-1}B_nX_{3n+1}$, where A' is a large organic cation like DEA, are often used to passivate the surface of a 3D perovskite film.

This results in a 2D/3D hybrid heterostructure that can mitigate defects, enhance moisture resistance, and improve the overall stability of the solar cell.

Performance and Stability Comparison

The distinct roles of formamidinium and **diethylammonium** lead to different impacts on solar cell performance and stability. FA-based perovskite solar cells are known for their high power conversion efficiencies, with some of the highest reported values for single-junction perovskite devices. However, the pure α -phase of FAPbI₃ can be unstable at room temperature and susceptible to degradation from moisture and heat. Significant research efforts have focused on stabilizing the FA-based perovskite structure through compositional engineering, such as the incorporation of smaller cations like cesium (Cs⁺) or methylammonium (MA⁺), and the use of additives.

The incorporation of DEA to form 2D/3D hybrid perovskites is a key strategy to enhance the stability of perovskite solar cells. The hydrophobic nature of the long alkyl chains in DEA helps to repel moisture, a primary cause of perovskite degradation. Furthermore, the 2D capping layer can passivate surface defects, reducing non-radiative recombination and improving the open-circuit voltage (Voc) and fill factor (FF). While the introduction of a 2D layer can sometimes slightly hinder charge transport, the overall gains in stability are often substantial.

Quantitative Performance Data

The following table summarizes the typical performance parameters of high-performing formamidinium-based and **diethylammonium**-passivated 2D/3D hybrid perovskite solar cells.

Cation Type	Device Structure	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Stability Highlight
Formamidinium (FA)	n-i-p planar	>24	~1.14	~25.7	>82	Can sustain 90% of initial power output after 500 hours of continuous operation with additives. [1]
Diethylammonium (DEA)	2D/3D Hybrid	~18.30	-	-	-	Enhanced moisture stability due to the 2D capping layer. [2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the fabrication of both formamidinium-based and **diethylammonium**-containing 2D/3D hybrid perovskite solar cells.

Fabrication of Formamidinium-Based Perovskite Solar Cells (Two-Step Sequential Method)

This protocol describes the fabrication of a FAPbI₃-based solar cell using a two-step sequential deposition method.

- **Substrate Preparation:** Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned with deionized water, isopropanol, and acetone in an ultrasonic bath. The substrates are then treated with UV-ozone for 15 minutes before spin-coating the electron transport layer.
- **Electron Transport Layer (ETL) Deposition:** A compact TiO_2 layer is deposited by spin-coating a precursor solution onto the FTO substrate, followed by annealing.
- **Perovskite Layer Deposition:**
 - A solution of lead iodide (PbI_2) in a solvent mixture of DMF and DMSO is spin-coated onto the ETL and annealed at 70 °C for 10 minutes to form a uniform PbI_2 film.^[3]
 - A solution of formamidinium iodide (FAI) in isopropanol is then spin-coated onto the PbI_2 layer.^[3]
 - The substrate is subsequently annealed at a higher temperature (e.g., 170 °C) to facilitate the conversion of PbI_2 and FAI into the FAPbI_3 perovskite phase.^[3]
- **Hole Transport Layer (HTL) Deposition:** A solution of a hole-transporting material, such as Spiro-OMeTAD, is spin-coated on top of the perovskite layer.
- **Electrode Deposition:** A gold or silver back electrode is deposited by thermal evaporation to complete the device.

Fabrication of 2D/3D Hybrid Perovskite Solar Cells with Diethylammonium

This protocol outlines the fabrication of a 2D/3D hybrid perovskite solar cell where a DEA-containing 2D layer passivates a 3D perovskite.

- **Substrate and ETL Preparation:** Follow steps 1 and 2 from the formamidinium-based protocol.
- **3D Perovskite Layer Deposition:** A 3D perovskite precursor solution (e.g., MAPbI_3 or a mixed-cation FA-based perovskite) is spin-coated onto the ETL and annealed to form the primary absorber layer.

- 2D Perovskite Layer Formation (Post-treatment):
 - A solution containing **diethylammonium** bromide (DABr) or **diethylammonium** iodide (DAI) in a suitable solvent like isopropanol is prepared.
 - This solution is then spin-coated onto the pre-formed 3D perovskite layer.
 - A subsequent annealing step is performed to drive the reaction between the DEA salt and the 3D perovskite surface, forming a thin 2D capping layer.[2]
- HTL and Electrode Deposition: Follow steps 4 and 5 from the formamidinium-based protocol.

Visualizing the Fabrication Workflows

The following diagrams, generated using the DOT language, illustrate the distinct experimental workflows for fabricating these two types of perovskite solar cells.



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Fabrication workflow for a formamidinium-based perovskite solar cell.



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Fabrication workflow for a 2D/3D hybrid perovskite solar cell with **diethylammonium**.

Conclusion

In summary, formamidinium and **diethylammonium** serve distinct yet complementary roles in the advancement of perovskite solar cell technology. Formamidinium is a cornerstone for achieving high power conversion efficiencies in 3D perovskite absorbers due to its favorable optoelectronic properties. **Diethylammonium**, on the other hand, is a key enabler for enhanced stability through the formation of 2D/3D hybrid structures that effectively passivate defects and protect the underlying 3D perovskite from environmental stressors. The strategic combination of these and other cations in sophisticated compositional and structural engineering approaches continues to drive the field towards commercially viable and highly durable perovskite solar cells.

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